molecular formula C14H10FN B13247852 7-(4-fluorophenyl)-1H-indole

7-(4-fluorophenyl)-1H-indole

Cat. No.: B13247852
M. Wt: 211.23 g/mol
InChI Key: NJPOTRCQJRBMIR-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of a fluorine atom on the phenyl ring at the 4-position makes this compound particularly interesting due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, the starting materials would include 4-fluorophenylhydrazine and a suitable ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the indole ring while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: The compound can be reduced to form dihydroindoles.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydroindoles.

    Substitution: Halogenated indoles.

Scientific Research Applications

7-(4-fluorophenyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The pathways involved may include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-1H-indole
  • 7-(4-bromophenyl)-1H-indole
  • 7-(4-methylphenyl)-1H-indole

Uniqueness

7-(4-fluorophenyl)-1H-indole is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased metabolic stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and safety.

Properties

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

IUPAC Name

7-(4-fluorophenyl)-1H-indole

InChI

InChI=1S/C14H10FN/c15-12-6-4-10(5-7-12)13-3-1-2-11-8-9-16-14(11)13/h1-9,16H

InChI Key

NJPOTRCQJRBMIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)F)NC=C2

Origin of Product

United States

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